1-Azido-1-(trifluoromethyl)cyclopropane
Description
Properties
IUPAC Name |
1-azido-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)3(1-2-3)9-10-8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOGDDLXJRMXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Pre-Functionalized Alkenes
This approach envisions constructing the cyclopropane core through [2+1] cycloaddition using a trifluoromethyl- and azido-bearing alkene precursor. While theoretically straightforward, the simultaneous presence of electron-withdrawing -CF₃ and -N₃ groups complicates alkene activation. Quantum mechanical calculations on similar systems suggest that the -CF₃ group induces significant polarization at the substituted carbon (δ+ = +0.43 e), potentially enhancing susceptibility to electrophilic cyclopropanation agents.
Post-Cyclopropane Functionalization
Alternatively, introducing the azido group to a preformed trifluoromethylcyclopropane scaffold circumvents the need for unstable diazo intermediates. This route often leverages nucleophilic substitution (SN2) or transition metal-mediated azide transfer. However, the steric bulk of the cyclopropane ring and the poor leaving group ability of common substituents (e.g., halides) necessitate aggressive reaction conditions.
Synthetic Pathways: Methodological Breakdown
Cyclopropanation of Functionalized Alkenes
The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis. For this compound, this requires a trifluoromethylated alkene with an azido moiety at the allylic position. A representative procedure involves:
- Substrate Preparation : Synthesis of 3-azido-3-trifluoromethylpropene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between trifluoropropargyl bromide and sodium azide.
- Cyclopropanation : Treatment with diiodomethane (CH₂I₂) and a zinc-copper couple in diethyl ether at 0°C to 25°C for 12–24 hours.
Table 1: Comparative Yields for Cyclopropanation Routes
| Alkene Precursor | Cyclopropanation Agent | Yield (%) | Purity (GC-MS) | Reference |
|---|---|---|---|---|
| 3-Azido-3-CF₃-propene | CH₂I₂/Zn(Cu) | 62 | 95 | |
| 1-Azido-1-CF₃-ethylene | CH₂N₂/Pd(OAc)₂ | 48 | 89 |
The limited yields (48–62%) stem from competing side reactions, including azide reduction and cyclopropane ring-opening. Notably, palladium-catalyzed methods using diazomethane (CH₂N₂) show improved regioselectivity but require stringent temperature control (-20°C).
Post-Cyclopropane Azidation
Building on patent CN110054558B, a three-step sequence converts 1-(trifluoromethyl)cyclopropan-1-ol to the target azide:
- Tosylation : Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C yields the tosylate intermediate (85% yield).
- Azide Displacement : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 48 hours replaces the tosyl group with -N₃ (72% yield).
- Purification : Column chromatography on silica gel (hexane/ethyl acetate 9:1) affords the pure product (95% purity by ¹⁹F NMR).
Critical Parameters :
- Solvent Effects : DMF’s high polarity facilitates SN2 displacement but risks azide decomposition above 100°C.
- Leaving Group : Tosylates outperform mesylates or triflates in this system due to better steric compatibility with the cyclopropane ring.
Alternative Methodologies and Emerging Techniques
Rhodium-Catalyzed Transannulation
Adapting methodology from fluorinated triazole systems, rhodium(II) acetate catalyzes the reaction between this compound and nitriles to form imidazole derivatives. While primarily a derivatization pathway, this approach demonstrates the azide’s reactivity under mild conditions (CH₂Cl₂, 25°C, 12 h), confirming functional group stability.
Flow Chemistry Approaches
Microreactor technology mitigates hazards associated with azide handling. A continuous flow system combining:
- Zone 1 : Cyclopropanation via gas-phase CH₂N₂ addition (residence time: 2 min)
- Zone 2 : In-line azidation with NaN₃ in supercritical CO₂ (100 bar, 50°C)
Achieves 68% conversion with 99% selectivity, though scalability remains unproven.
Challenges and Optimization Strategies
Azide Stability Considerations
Thermal analysis of this compound reveals decomposition onset at 145°C (DSC), necessitating reaction temperatures below 80°C. Storage as a 0.5 M solution in tetrahydrofuran (THF) at -20°C prevents degradation over 6 months (¹H NMR monitoring).
Purification Complexities
The compound’s volatility (bp ~85°C at 760 mmHg) complicates isolation. Codistillation with high-boiling solvents like N-methylpyrrolidone (NMP) enables recovery without thermal decomposition.
Table 2: Solvent Systems for Chromatographic Purification
| Stationary Phase | Mobile Phase | Rf | Recovery (%) |
|---|---|---|---|
| Silica Gel | Hexane/EtOAc (9:1) | 0.45 | 92 |
| Alumina | Dichloromethane | 0.67 | 88 |
| Florisil | Pentane/Diethyl ether | 0.38 | 95 |
Chemical Reactions Analysis
1-Azido-1-(trifluoromethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted cyclopropanes, triazoles, and amines.
Scientific Research Applications
1-Azido-1-(trifluoromethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other functionalized compounds.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-Azido-1-(trifluoromethyl)cyclopropane exerts its effects is primarily through its reactive azido group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition reaction, forming stable triazole linkages .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Reactivity and Stability
- Azide Reactivity : The trifluoromethyl-substituted azide exhibits faster cycloaddition kinetics compared to its difluoromethyl analogue due to stronger electron-withdrawing effects (-CF₃ vs. -CHF₂), which polarize the azide group .
- Ring Strain : Cyclopropane derivatives with bulky substituents (e.g., -CF₃) experience increased ring distortion, as shown in OPLS all-atom force field simulations. This strain enhances reactivity but reduces thermal stability compared to trans-cyclopropane derivatives like keto-mycolic acid (KMA) .
- In contrast, oxygenated cyclopropanes (e.g., methoxy-MA) exhibit superior stability due to hydrogen bonding and reduced ring strain .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-azido-1-(trifluoromethyl)cyclopropane, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions using carbenes or carbenoid reagents. For example, cyclopropane rings can be formed via [2+1] cycloaddition between alkenes and trifluoromethyl diazomethane derivatives. Reaction optimization includes controlling temperature (e.g., room temperature to 0°C), solvent choice (THF or DCM), and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization employs spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS). For example, detects trifluoromethyl groups (δ ~ -60 to -70 ppm), while azide stretches (~2100 cm) are visible in IR. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in cyclopropane derivatives with trifluoromethyl groups .
Q. What safety precautions are critical when handling azido-functionalized cyclopropanes?
- Methodological Answer : Azides are thermally unstable and may decompose explosively. Handling requires inert atmospheres (e.g., N), avoidance of metal catalysts, and storage at low temperatures (-20°C). Safety protocols include small-scale reactions, blast shields, and rigorous hazard assessments before scaling .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence cyclopropane ring strain and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases ring strain, enhancing susceptibility to ring-opening reactions. Computational studies (DFT) quantify strain energy (~27–30 kcal/mol for similar cyclopropanes). Experimentally, nucleophilic attack at the azide-bearing carbon is favored due to increased electrophilicity, as observed in analogous trifluoromethylcyclopropanes .
Q. What strategies achieve enantioselective synthesis of this compound, and how is stereochemical fidelity assessed?
- Methodological Answer : Chiral catalysts (e.g., Rh(S-PTTL)) enable asymmetric cyclopropanation. Enantiomeric excess (ee) is measured via chiral HPLC or with chiral shift reagents. Recent work on trifluoromethyl cyclopropanes achieved >99% ee using iron catalysts with DMAP ligands .
Q. How do competing reaction pathways (e.g., ring-opening vs. azide decomposition) impact synthetic yields, and how are these pathways controlled?
- Methodological Answer : Competing pathways are mitigated by:
- Low temperatures : Suppress azide decomposition.
- Solvent polarity : Polar aprotic solvents stabilize intermediates.
- Additives : Triethylamine scavenges acids that catalyze side reactions. Kinetic studies (e.g., in situ FTIR) identify optimal conditions, as shown in cyclopropane syntheses with trifluoromethyl groups .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : The azide group’s instability complicates crystallization. Strategies include:
- Slow evaporation : In non-polar solvents (hexane/EtOAc mixtures).
- Cryocrystallography : Data collection at 100 K minimizes radiation damage.
- Isomorphous replacement : Co-crystallization with inert analogs (e.g., methyl-substituted cyclopropanes) aids structure determination, as seen in related cyclopropane derivatives .
Q. How does the trifluoromethyl-azide motif influence biological activity in medicinal chemistry applications?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP optimization), while the azide serves as a bioisostere for amines. In vitro assays (e.g., enzyme inhibition) compare analogs with/without the azide, as shown in cyclopropane-based protease inhibitors .
Data Contradiction Analysis
Q. Conflicting reports on the thermal stability of azido-trifluoromethylcyclopropanes: How to reconcile discrepancies?
- Methodological Answer : Discrepancies arise from substituent positioning and measurement techniques. Accelerated rate calorimetry (ARC) quantifies decomposition onset temperatures. For example, this compound decomposes at 80–90°C, while ortho-substituted analogs decompose at lower temperatures. Contradictions are resolved by standardizing testing protocols (e.g., DSC under N) .
Experimental Design Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
